2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate is a chemical compound with the molecular formula C38H77NO3. It is known for its unique structure, which includes a long hydrocarbon chain and a hydroxyl group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-[(2-hydroxyethyl)(octadecyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
Esterification: Reacting hexadecanoic acid with 2-[(2-hydroxyethyl)(octadecyl)amino]ethanol in the presence of a catalyst.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the product.
Quality Control: Employing analytical methods such as HPLC or GC-MS to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cosmetics, detergents, and emulsifiers
Wirkmechanismus
The mechanism of action of 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate involves its interaction with lipid bilayers and biological membranes. The long hydrocarbon chain allows it to insert into lipid bilayers, while the hydroxyl group can form hydrogen bonds with other molecules. This interaction can alter membrane fluidity and permeability, making it useful in various applications such as drug delivery and membrane protein studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl stearate
- 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl palmitate
- 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl oleate
Uniqueness
2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate is unique due to its specific combination of a long hydrocarbon chain and a hydroxyl group, which provides it with distinct surfactant properties. This makes it particularly effective in applications involving lipid bilayers and biological membranes .
Eigenschaften
CAS-Nummer |
89784-32-7 |
---|---|
Molekularformel |
C38H77NO3 |
Molekulargewicht |
596.0 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(octadecyl)amino]ethyl hexadecanoate |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-39(34-36-40)35-37-42-38(41)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h40H,3-37H2,1-2H3 |
InChI-Schlüssel |
JKEHKTMHBYKACS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.